

A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-bromophenyl)-1H-indole-3-carbaldehyde
CAS No.: 54031-95-7
Cat. No.: B112750

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.^{[1][2][3]} Among these, the antioxidant properties of indole derivatives have garnered significant attention due to their potential in combating oxidative stress-related pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.^{[1][4]} This guide provides a comprehensive, data-driven comparison of the antioxidant activity of various indole derivatives, offering insights into their structure-activity relationships (SAR) and benchmarking their performance against established antioxidants.

The Chemical Basis of Antioxidant Activity in Indoles

The antioxidant capacity of indole derivatives stems primarily from the electron-rich nature of the indole ring.^[4] The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that can be delocalized across the aromatic system, enabling the molecule to donate a hydrogen atom or an electron to neutralize free radicals.^{[5][6]} The primary mechanisms of action include:

- Hydrogen Atom Transfer (HAT): The N-H group of the indole ring can donate a hydrogen atom to a free radical, thereby quenching its reactivity. This process is particularly effective if the resulting indolyl radical is stabilized by resonance.[5][7]
- Single Electron Transfer (SET): The indole nucleus can donate an electron to a radical, forming a radical cation.[5]

The efficiency of these mechanisms is heavily influenced by the nature and position of substituents on the indole ring.[5][8][9] Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups tend to diminish it.[9]

Benchmarking Methodologies: A Suite of In Vitro Assays

To provide a robust comparison, this guide considers data from several widely accepted in vitro antioxidant assays. Each assay targets a different aspect of antioxidant activity, and a multi-assay approach is crucial for a comprehensive evaluation.

This is one of the most common and straightforward methods for assessing antioxidant activity. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom or an electron from an antioxidant. The decrease in absorbance is measured spectrophotometrically.[10]

The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS^{•+}). In the presence of an antioxidant, the radical is reduced, leading to a loss of color. This assay is versatile as it can be used to measure the activity of both hydrophilic and lipophilic antioxidants.[11][12]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13]

Moving beyond simple chemical reactions, the CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular environment.[14] It assesses the ability of a compound to prevent the oxidation of a fluorescent probe by peroxy radicals within cultured cells.[14]

```
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF",  
fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];  
} caption [label="Workflow for Comprehensive Antioxidant Profiling.", fontcolor="#5F6368",  
fontsize=12];
```

DPPH Radical Scavenging Assay Protocol:[\[10\]](#)

- Prepare a 0.1 mM solution of DPPH in ethanol.
- Prepare various concentrations of the test indole derivative and a standard antioxidant (e.g., ascorbic acid) in ethanol.
- In a 96-well plate, add 100 μ L of the DPPH solution to 100 μ L of each test compound concentration.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- The percentage of radical scavenging activity is calculated using the formula: $[(A_0 - A_1)/A_0] \times 100$, where A_0 is the absorbance of the control and A_1 is the absorbance in the presence of the test compound.

ABTS Radical Cation Decolorization Assay Protocol:[\[11\]](#)

- Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
- Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS \bullet + radical cation.
- Dilute the ABTS \bullet + solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
- Add 10 μ L of the test compound at various concentrations to 1 mL of the diluted ABTS \bullet + solution.
- After a 6-minute incubation, measure the absorbance at 734 nm.

- Calculate the percentage inhibition of absorbance.

FRAP Assay Protocol:[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl, and a 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ solution in a 10:1:1 ratio.
- Warm the FRAP reagent to 37°C.
- Add 10 μL of the test sample to 300 μL of the FRAP reagent.
- Measure the absorbance at 593 nm after a 4-minute incubation.
- The antioxidant capacity is determined against a standard curve of $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$.

Comparative Analysis of Indole Derivatives

The antioxidant activity of indole derivatives is highly dependent on their substitution patterns. The following table summarizes the reported antioxidant activities of several representative indole derivatives compared to standard antioxidants.

Compound/Standard	DPPH IC ₅₀ (μM)	ABTS IC ₅₀ (μM)	FRAP (μM Fe(II)/μM)	Reference(s)
Indole Derivatives				
Melatonin	~125	~4	-	[18]
5-Hydroxy-L-tryptophan	3.196	8.69	-	[18]
L-Tryptophan	9510	891	-	[18]
3-(4-hydroxyphenylethenyl)-N-H-indole	~24	Not Reported	-	[9][18]
Carvedilol Metabolite (3-hydroxy)	Potent	Potent	-	[19]
Standard Antioxidants				
Vitamin C (Ascorbic Acid)	~65	~15.5	-	[18]
Trolox	Not Reported	~15.5	-	[18]
BHT (Butylated hydroxytoluene)	-	-	-	[5]

Lower IC₅₀ values indicate higher antioxidant activity.

Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the antioxidant activity of indole derivatives:

- **Hydroxyl Group Substitution:** The presence of a hydroxyl group, particularly on the phenyl ring, significantly enhances antioxidant activity. For instance, 5-hydroxy-L-tryptophan exhibits

substantially higher activity than L-tryptophan.[18] Similarly, the phenolic metabolites of carvedilol are much more potent antioxidants than the parent drug.[19] This is attributed to the ability of the hydroxyl group to readily donate a hydrogen atom.

- **Position of Substituents:** The position of substituents on the indole nucleus is critical. Modifications at the C-3 position have been shown to modulate antioxidant ability.[5]
- **Unsubstituted Indole Nitrogen:** An unsubstituted N-H group in the indole ring is often considered mandatory for significant antioxidant activity via the HAT mechanism.[5][7] N1-substituted derivatives may exhibit lower activity due to the prevention of indolyl radical formation.[7]
- **Electron-Donating vs. Electron-Withdrawing Groups:** Ethenyl indoles bearing electron-donating substituents show antioxidant properties comparable to Vitamin E, whereas those with strong electron-withdrawing substituents exhibit weak or no activity.[9]

[Click to download full resolution via product page](#)

Notable Indole-Based Antioxidants

Melatonin: This neurohormone is a well-documented and potent antioxidant.[20][21][22][23] It directly scavenges reactive oxygen and nitrogen species, stimulates antioxidant enzymes, and reduces oxidative damage in various tissues.[4][20][22] Its ability to readily cross cell membranes and the blood-brain barrier enhances its protective effects.[23]

Carvedilol: While carvedilol itself has negligible direct antioxidant activity, its phenolic metabolites are potent radical inhibitors.[19] This highlights the importance of considering metabolic activation in the evaluation of drug candidates. Carvedilol's therapeutic effects in cardiovascular disease are attributed in part to the antioxidant properties of its metabolites, which reduce oxidative stress.[24][25]

Indoleamine 2,3-dioxygenase (IDO): This enzyme, which catalyzes the first step in tryptophan degradation, also functions as an antioxidant by directly scavenging superoxide radicals.[26] IDO is an important component of the immune system and plays a role in suppressing inflammatory processes.[27][28][29]

Conclusion and Future Directions

Indole derivatives represent a promising class of antioxidants with tunable properties based on their substitution patterns. This guide provides a framework for comparing their efficacy using a combination of standard in vitro assays. The data clearly indicates that the presence of electron-donating groups, particularly hydroxyl moieties, and an accessible N-H group are key determinants of potent antioxidant activity.

Future research should focus on a multi-assay approach, including cell-based assays like the CAA, to better predict in vivo efficacy. Furthermore, exploring the metabolic fate of novel indole derivatives is crucial, as exemplified by carvedilol, where the metabolites are the primary active antioxidant species. By leveraging these structure-activity relationship insights, researchers can rationally design and synthesize new indole-based compounds with enhanced antioxidant potential for the development of novel therapeutics against a range of oxidative stress-related diseases.

References

- Reiter, R. J., Mayo, J. C., Tan, D. X., Sainz, R. M., Alatorre-Jimenez, M., & Qin, L. (2016). Melatonin as an antioxidant: under promises but over delivers. *Journal of pineal research*, 61(3), 253–278. [[Link](#)]
- Yao, E. H., Chu, Y., & Fukuda, N. (2007). Antioxidant activity of carvedilol in cardiovascular disease. *Journal of cardiology*, 50(5), 289–296. [[Link](#)]
- Aslan, M., Koseoglu, M., Ozgonul, M., & Kucuk, M. (2012). Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study. *Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences*, 17(10), 950–954. [[Link](#)]
- Le, T. (2018). Melatonin Is an Unlikely Antioxidant. *Pharmacy Times*. [[Link](#)]
- Reiter, R. J., Tan, D. X., Mayo, J. C., Sainz, R. M., Leon, J., & Czarnocki, Z. (2003). Melatonin as an antioxidant: biochemical mechanisms and pathophysiological implications in humans. *Acta biochimica Polonica*, 50(4), 1129–1146. [[Link](#)]

- Johnson, B. C., & Murphy, R. C. (2012). Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites. *Journal of the American Chemical Society*, 134(34), 13998–14001. [\[Link\]](#)
- Foundation Chiropractic. (n.d.). Is Melatonin the Most Powerful Antioxidant? Foundation Chiropractic. [\[Link\]](#)
- Nichols, A. J., & Ruffolo, R. R. (1996). Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant. *Medscape*. [\[Link\]](#)
- Galano, A., & Reiter, R. J. (2018). Melatonin—A Powerful Antioxidant in Neurodegenerative Diseases. *Molecules (Basel, Switzerland)*, 23(10), 2486. [\[Link\]](#)
- Yue, T. L., Cheng, H. Y., Lysko, P. G., McKenna, P. J., Feuerstein, R., Gu, J. L., Lysko, K. A., Davis, L. L., & Feuerstein, G. (1992). Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger. *The Journal of pharmacology and experimental therapeutics*, 263(1), 92–98. [\[Link\]](#)
- Czerwińska, E., Szewczyk, E. M., & Różalska, S. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. *Scientific reports*, 11(1), 1735. [\[Link\]](#)
- Pfeiffer, R., & Scharpe, S. (2000). Indoleamine 2,3-dioxygenase: antioxidant enzyme in the human eye. *Graefe's archive for clinical and experimental ophthalmology = Albrecht von Graefes Archiv fur klinische und experimentelle Ophthalmologie*, 238(11), 918–921. [\[Link\]](#)
- Estevão, M. D., Ropero, J., Santos, C., Carvalho, L. A., & Bize, D. (2010). Influence of structure on the antioxidant activity of indolinic nitroxide radicals. *Free radical biology & medicine*, 48(8), 1057–1066. [\[Link\]](#)
- Herraiz, T., & Galisteo, J. (2004). Endogenous and dietary indoles: a class of antioxidants and radical scavengers in the ABTS assay. *Journal of agricultural and food chemistry*, 52(9), 2624–2630. [\[Link\]](#)
- Suzen, S. (2015). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. *ResearchGate*. [\[Link\]](#)

- Kumar, S., & Singh, B. K. (2015). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. *Indian journal of pharmaceutical sciences*, 77(6), 739–744. [[Link](#)]
- Johnson, B. A., 3rd, & O'Connor, R. S. (2018). The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity. *Cells*, 7(8), 105. [[Link](#)]
- Suzen, S., Bozkaya, P., Çoban, T., & Nebioğlu, D. (2006). Investigation of the in vitro antioxidant behaviour of some 2-phenylindole derivatives: discussion on possible antioxidant mechanisms and comparison with melatonin. *Journal of enzyme inhibition and medicinal chemistry*, 21(4), 405–411. [[Link](#)]
- Kanchithala, D., S., S. K., & K., R. (2013). Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. *RSC Advances*, 3(44), 21919-21926. [[Link](#)]
- Maccioni, E., et al. (2019). Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones. *Bioorganic Chemistry*, 85, 239-251. [[Link](#)]
- Singh, A., & Kumar, A. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. *Current organic chemistry*, 24(10), 1076–1103. [[Link](#)]
- Khalilullah, H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). *Molecules*, 29(10), 2289. [[Link](#)]
- Zhang, H. Y., & Wang, L. F. (2002). Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. *Bioorganic & medicinal chemistry letters*, 12(2), 225–227. [[Link](#)]
- Kanwal, et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. *Pakistan Journal of Pharmaceutical Sciences*, 35(5), 1381-1389. [[Link](#)]
- Rizki Fadhil Pratama, M. (2022). Recent advancements on biological activity of indole and their derivatives: A review. *ResearchGate*. [[Link](#)]

- Herraiz, T., & Galisteo, J. (2004). Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay. ResearchGate. [\[Link\]](#)
- Czerwińska, E., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. *Molecules*, 27(19), 6614. [\[Link\]](#)
- Konus, M., et al. (2021). Antioxidant capacities of synthesized indole compounds by ABTS assay. ResearchGate. [\[Link\]](#)
- Fernández, S., et al. (2022). Structure/activity relationships of indole derivatives. ResearchGate. [\[Link\]](#)
- Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. *Journal of agricultural and food chemistry*, 55(22), 8896–8907. [\[Link\]](#)
- Wikipedia contributors. (2024, January 29). Indoleamine 2,3-dioxygenase. In Wikipedia, The Free Encyclopedia. [\[Link\]](#)
- Pérez-González, A., et al. (2023). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. *Molecules*, 28(18), 6689. [\[Link\]](#)
- Neagu, I. D., Ude, C. C., & Amuzie, R. E. (2023). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. *Antioxidants*, 12(3), 682. [\[Link\]](#)
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [\[Link\]](#)
- G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [\[Link\]](#)
- HiMedia Laboratories. (n.d.). EZAssay™ Antioxidant Activity Estimation Kit (FRAP). HiMedia Laboratories. [\[Link\]](#)
- Mor, M., Spadoni, G., Diamantini, G., Bedini, A., Tarzia, G., Silva, C., Vacondio, F., Rivara, M., Plazzi, P. V., Franceschini, D., Zusso, M., & Giusti, P. (2004). Antioxidant and

Cytoprotective Activity of Indole Derivatives Related to Melatonin. In Melatonin and its Analogs: From Molecular Biology to Clinical Applications (pp. 417-424). Springer. [\[Link\]](#)

- Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. *Bioorganic chemistry*, 89, 103021. [\[Link\]](#)
- Thomas, S. R., et al. (2002). Role of indoleamine 2,3-dioxygenase in health and disease. ResearchGate. [\[Link\]](#)
- Li, F., et al. (2021). Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. *Frontiers in Immunology*, 12, 752302. [\[Link\]](#)
- Carocci, A., et al. (2020). Synthesis, anticancer and antioxidant properties of new indole and pyranindole derivatives. *Bioorganic chemistry*, 105, 104440. [\[Link\]](#)
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of "Antioxidant Power": The FRAP Assay. *Analytical Biochemistry*, 239(1), 70-76. [\[Link\]](#)
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. *Free Radical Biology and Medicine*, 26(9-10), 1231-1237. [\[Link\]](#)
- Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. *International Journal of Molecular Sciences*, 21(1), 113. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. researchgate.net \[researchgate.net\]](#)

- 4. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 5. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [pjps.pk](https://www.pjps.pk) [[pjps.pk](https://www.pjps.pk)]
- 7. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Influence of structure on the antioxidant activity of indolinic nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [[mdpi.com](https://www.mdpi.com)]
- 12. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 14. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 15. [cellbiolabs.com](https://www.cellbiolabs.com) [[cellbiolabs.com](https://www.cellbiolabs.com)]
- 16. [himedialabs.com](https://www.himedialabs.com) [[himedialabs.com](https://www.himedialabs.com)]
- 17. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 20. Melatonin as an antioxidant: under promises but over delivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [pharmacytimes.com](https://www.pharmacytimes.com) [[pharmacytimes.com](https://www.pharmacytimes.com)]
- 22. Melatonin as an antioxidant: biochemical mechanisms and pathophysiological implications in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Is Melatonin the Most Powerful Antioxidant? | Foundation Chiropractic [[foundationflorida.com](https://www.foundationflorida.com)]

- [24. Antioxidant activity of carvedilol in cardiovascular disease - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [25. Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. Indoleamine 2,3-dioxygenase: antioxidant enzyme in the human eye - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [27. mdpi.com \[mdpi.com\]](#)
- [28. Indoleamine 2,3-dioxygenase - Wikipedia \[en.wikipedia.org\]](#)
- [29. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor \[frontiersin.org\]](#)
- [To cite this document: BenchChem. \[A Comparative Benchmarking Guide to the Antioxidant Activity of Indole Derivatives\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b112750/docs#a-comparative-benchmarking-guide-to-the-antioxidant-activity-of-indole-derivatives\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check